4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid
Description
4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a pyridin-4-ylmethyl group and a carboxylic acid moiety.
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-4-ylmethyl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)12(3-7-16-8-4-12)9-10-1-5-13-6-2-10/h1-2,5-6H,3-4,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDHJBQCCXONNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid typically involves the reaction of pyridine derivatives with oxane precursors under controlled conditions. One common method includes the use of pyridine-4-carboxaldehyde and tetrahydropyran-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Scientific Research Applications
4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target molecules. These interactions modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The oxane-4-carboxylic acid core is a common scaffold in medicinal and synthetic chemistry. Key analogues include:
Key Observations :
- Polarity and Solubility : The pyridin-4-ylmethyl group in the target compound introduces polarity due to the nitrogen atom, likely reducing LogP compared to halogenated or alkylated analogues (e.g., 4-fluorophenyl derivative: LogP 1.96 ). This enhances aqueous solubility, critical for bioavailability.
- Acidity : The carboxylic acid moiety (pKa ~2-3) is common across analogues. Substituents like difluoromethyl may lower acidity slightly due to electron-withdrawing effects .
- Thermal Stability: Fluorinated derivatives exhibit high thermal stability, as seen in TGA data for Fe₃O₄–PYCA nanoparticles (decomposition >300°C) .
Biological Activity
4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its oxane (or morpholine) structure, which can influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
The molecular formula of this compound is , with a molecular weight of approximately 219.24 g/mol. The compound features a pyridine ring that contributes to its lipophilicity and ability to interact with various biological systems.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the carboxylic acid group may enhance its solubility and facilitate binding to target proteins, potentially modulating their activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways .
Anti-inflammatory Effects
Pyridine derivatives have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
Anticancer Potential
Recent investigations have highlighted the potential anticancer effects of pyridine-based compounds. These compounds may induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth . For example, certain derivatives have shown selective inhibition against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting effective antibacterial properties .
- Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced the production of inflammatory markers in macrophage cell lines, supporting its potential as an anti-inflammatory agent .
- Cancer Research : A recent study focused on the effects of this compound on colorectal cancer cells, revealing that it inhibited cell proliferation and induced apoptosis through caspase activation .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic modifications enhance its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
